molecular formula C6H9NO2 B3350683 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- CAS No. 29473-56-1

2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-

Cat. No.: B3350683
CAS No.: 29473-56-1
M. Wt: 127.14 g/mol
InChI Key: BQOSSWIFXGPIRN-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- is a compound belonging to the class of γ-lactam compounds. These compounds are characterized by a five-membered lactam ring structure, which is a cyclic amide. This particular compound is notable for its ethoxy group at the 5-position and its partially saturated pyrrolidone ring, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the base-assisted cyclization of 3-cyanoketones can yield 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method involves the use of transition metal catalysis, such as copper or palladium, to facilitate the formation of the pyrrol-2-one skeleton .

Industrial Production Methods

In an industrial setting, the production of 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- often involves scalable and cost-effective methods. These methods may include the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. For instance, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block, has been accomplished through a four-step process involving water and triflic acid-mediated reactions .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce more saturated pyrrolidone derivatives.

Scientific Research Applications

2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- include other γ-lactams such as:

Uniqueness

What sets 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro- apart is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the ethoxy group at the 5-position enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-ethoxy-3,4-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-9-6-4-3-5(8)7-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOSSWIFXGPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480261
Record name 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29473-56-1
Record name 2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Reactant of Route 2
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Reactant of Route 3
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Reactant of Route 4
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Reactant of Route 5
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-
Reactant of Route 6
2H-Pyrrol-2-one, 5-ethoxy-3,4-dihydro-

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